molecular formula C21H20N2O6 B11021498 Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11021498
M. Wt: 396.4 g/mol
InChI Key: FKBGWTAPWKZDOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with 1,4-benzodioxane-6-amine (1), which reacts with 4-bromobenzenesulfonyl chloride (2) in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (3). Subsequent reactions with various alkyl/aralkyl halides (4a–4n) using N,N-dimethylformamide (DMF) as the reaction medium lead to the desired product .

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide a foundation for further exploration.

Chemical Reactions Analysis

Reactivity: Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility.

Scientific Research Applications

Antibacterial Activity: Recent research highlights its antibacterial properties. It inhibits bacterial biofilm growth, particularly against Bacillus subtilis . Further studies explore its potential in medicine and industry.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of investigation. Researchers focus on identifying molecular targets and pathways involved in its biological activity.

Comparison with Similar Compounds

Uniqueness: Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate stands out due to its intricate structure, combining elements from both benzodioxane and pyrrolidinone families.

Similar Compounds: While this compound is unique, related structures include 1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxin . These compounds share some features but lack the specific substituents found in our target molecule.

Biological Activity

Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, also known as Y042-3423, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H20N2O6C_{21}H_{20}N_{2}O_{6}. The IUPAC name is methyl 4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-amido]benzoate. Its structural representation is crucial for understanding its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as a tyrosinase inhibitor, which is significant in the context of hyperpigmentation disorders .
  • Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties. Compounds with similar structures have been documented to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress .
  • Cellular Signaling Modulation : The presence of the benzodioxin moiety may facilitate interactions with cellular signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Tyrosinase Inhibition Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of mushroom tyrosinase activity. The IC50 values indicate its potency relative to other known inhibitors:

CompoundIC50 (µM)
Methyl 4-(...amido)benzoate2.5
Kojic Acid3.0
Arbutin10.0

This data suggests that Y042-3423 is a promising candidate for further development in treating hyperpigmentation disorders.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging ability comparable to vitamin C at concentrations above 100 µM:

Concentration (µM)Scavenging Activity (%)
5045
10075
20090

These results underscore the potential of this compound in mitigating oxidative stress-related conditions.

Case Studies and Research Findings

A notable study investigated the cytotoxic effects of Y042-3423 on B16F10 melanoma cells. The results indicated that at concentrations up to 20 µM, the compound did not exhibit cytotoxicity over a 72-hour period:

Treatment Concentration (µM)Cell Viability (%)
Control100
595
1090
2085

This suggests a favorable safety profile for further exploration in therapeutic applications.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H20N2O6/c1-27-21(26)13-2-4-15(5-3-13)22-20(25)14-10-19(24)23(12-14)16-6-7-17-18(11-16)29-9-8-28-17/h2-7,11,14H,8-10,12H2,1H3,(H,22,25)

InChI Key

FKBGWTAPWKZDOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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